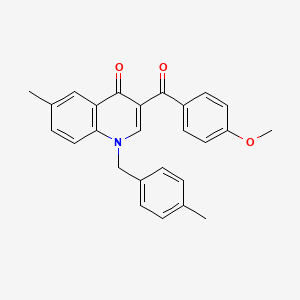
3-(4-methoxybenzoyl)-6-methyl-1-(4-methylbenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzoyl)-6-methyl-1-(4-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that belongs to the quinoline family. It is a yellow crystalline solid that has been widely studied for its potential therapeutic applications. MMQO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Synthesis of Isoquinoline and Oxoisoaporphine Derivatives : Research has focused on developing new synthetic routes for isoquinoline and oxoisoaporphine derivatives, which are important for pharmaceutical applications. For instance, the Bischler–Napieralski cyclization was employed to obtain key intermediates for synthesizing 6-oxoisoaporphine and tetrahydroisoquinoline derivatives (Sobarzo-Sánchez et al., 2010).
- Structural Elucidation and Spectral Assignment : Advanced NMR techniques, such as HMQC and HMBC experiments, have been utilized to confirm structures and completely assign 1H and 13C NMR spectra of oxoisoaporphine derivatives. This meticulous work aids in the precise understanding of these compounds' chemical properties and potential reactivity patterns (Sobarzo-Sánchez et al., 2003).
Biological Activities and Applications
- Antiproliferative Properties : Certain oxoisoaporphine alkaloids, such as lakshminine, have been synthesized and tested for biological activity. These compounds are evaluated for their potential antiproliferative effects against various human tumor cell lines, providing insights into their therapeutic potential (Castro-Castillo et al., 2010).
- Inhibitory Activity on Phosphodiesterases : Quinoline derivatives have been shown to possess potent and selective inhibitory activities towards cyclic GMP phosphodiesterases, suggesting their utility in modulating vascular functions and potential applications in treating cardiovascular diseases (Takase et al., 1994).
Propiedades
IUPAC Name |
3-(4-methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-4-7-19(8-5-17)15-27-16-23(25(28)20-9-11-21(30-3)12-10-20)26(29)22-14-18(2)6-13-24(22)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYWVJGRDXYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
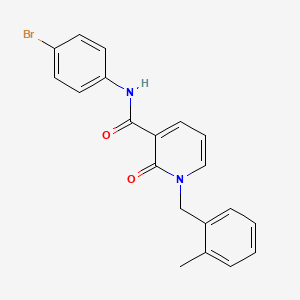
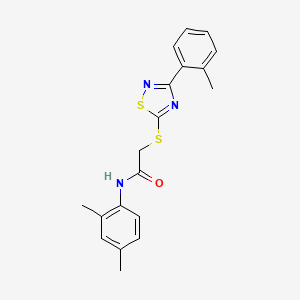

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
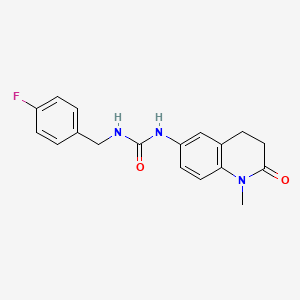
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
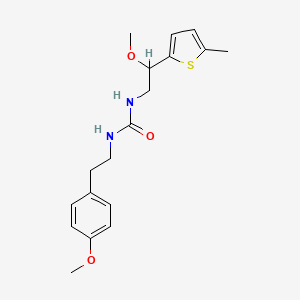
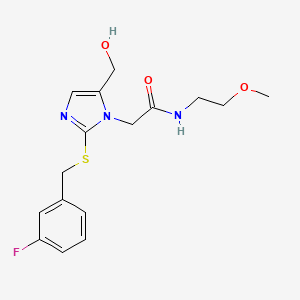
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
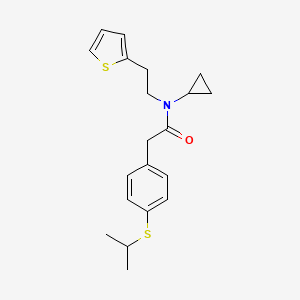
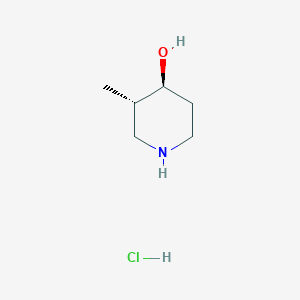
![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)